![molecular formula C16H15NO4 B7577222 3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid](/img/structure/B7577222.png)
3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FPEB, and its chemical formula is C21H20N2O4.
Mecanismo De Acción
FPEB binds to the allosteric site of mGluR5, leading to the activation of downstream signaling pathways that modulate synaptic transmission and plasticity. This results in the enhancement of cognitive function and the reduction of neuroinflammation and oxidative stress.
Biochemical and Physiological Effects:
FPEB has been shown to improve memory and learning in animal models of Alzheimer's disease and cognitive impairment. It also exhibits neuroprotective effects by reducing the production of reactive oxygen species and inflammatory cytokines. Furthermore, FPEB has been found to enhance synaptic plasticity and facilitate the formation of new synapses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FPEB is its selectivity for mGluR5, which reduces the risk of off-target effects. However, its use in lab experiments is limited by its low solubility and stability, which can affect its efficacy and reproducibility.
Direcciones Futuras
The potential therapeutic applications of FPEB are still being explored, and several avenues for future research exist. These include the development of more stable and bioavailable analogs of FPEB, the investigation of its effects on other neurological disorders, and the exploration of its potential as a diagnostic tool for cognitive impairment. Additionally, the elucidation of the molecular mechanisms underlying FPEB's neuroprotective effects may lead to the development of novel therapeutic strategies for neurological disorders.
Métodos De Síntesis
The synthesis of FPEB involves several steps, including the reaction of 3-aminopropylbenzoic acid with furan-2-carboxylic acid and subsequent coupling with (E)-3-(furan-2-yl)prop-2-enoyl chloride. The final product is obtained through purification and isolation procedures.
Aplicaciones Científicas De Investigación
FPEB has been extensively studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. It acts as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and cognitive function.
Propiedades
IUPAC Name |
3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(7-6-14-5-2-10-21-14)17-9-8-12-3-1-4-13(11-12)16(19)20/h1-7,10-11H,8-9H2,(H,17,18)(H,19,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDLLPBQGVRWAA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCNC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)CCNC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.